molecular formula C26H20Cl2N2O2S B492717 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile CAS No. 671200-41-2

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile

Cat. No.: B492717
CAS No.: 671200-41-2
M. Wt: 495.4g/mol
InChI Key: IRRXBYCCAUAZGQ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

    Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the carbonitrile group and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline core, which is known for antimicrobial, antiviral, and anticancer activities.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile: Unique due to its specific substituents and functional groups.

    Quinoline Derivatives: Similar core structure but different substituents, leading to varied biological activities and chemical properties.

    Phenylsulfanyl Compounds: Similar sulfanyl group but different core structures, affecting their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline core with a dichlorophenyl group and a sulfanyl group, providing a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O2S/c1-26(2)11-20-24(21(31)12-26)23(15-6-4-3-5-7-15)17(13-29)25(30-20)33-14-22(32)16-8-9-18(27)19(28)10-16/h3-10H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRXBYCCAUAZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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